molecular formula C9H17ClN2O2 B1179766 fruglamin CAS No. 128003-90-7

fruglamin

Cat. No.: B1179766
CAS No.: 128003-90-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fruglamin is a group-specific substance utilized in artificial immunization to produce highly active anti-A and anti-B blood group antibodies, as documented in a study by Piskunova et al. . These sera are critical for standardizing blood group identification and resolving ambiguous cases in clinical serology. The compound’s efficacy in generating standardized antisera highlights its role in reducing variability compared to traditional methods, such as human donor-derived antibodies.

Properties

CAS No.

128003-90-7

Molecular Formula

C9H17ClN2O2

Synonyms

fruglamin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Despite fruglamin’s specialized use, the provided evidence lacks direct comparative data on structurally or functionally analogous compounds. However, based on general serological practices and regulatory guidelines (e.g., biosimilar formulations and compound selection criteria ), the following hypothetical comparison can be inferred:

Table 1: Functional Comparison of this compound with Hypothetical Analogs

Parameter This compound Plant-Derived Lectins (e.g., Dolichos biflorus) Monoclonal Antibodies
Source Synthetic/artificial immunization Natural plant extracts Hybridoma technology
Specificity Anti-A/B antibodies Anti-A1 specificity High specificity to epitopes
Standardization High reproducibility Variable potency based on plant batches Batch-to-batch consistency
Regulatory Compliance Likely follows ICH guidelines for formulations Limited standardization frameworks Strict biologics manufacturing norms
Clinical Use AB0 blood grouping Rarely used in modern labs Gold standard for diagnostics

Key Findings :

Efficacy : this compound’s artificial immunization method ensures high antibody titers, addressing limitations of natural lectins, which suffer from batch variability .

Cost and Accessibility: Monoclonal antibodies, while highly specific, require advanced production infrastructure, whereas this compound’s synthetic approach may offer cost advantages .

Regulatory Alignment : this compound’s formulation likely adheres to ICH guidelines for stability and compatibility, similar to biosimilars , whereas plant lectins lack robust regulatory frameworks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.